
2-Chloro-6-methylpyridine 1-oxide
Overview
Description
2-Chloro-6-methylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide.
Mechanism of Action
Target of Action
It’s known that pyridine derivatives, including 2-chloro-6-methylpyridine 1-oxide, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Pyridine derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Pyridine derivatives are known to be involved in a wide range of biochemical processes, suggesting that this compound could potentially influence multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
Biochemical Analysis
Biochemical Properties
2-Chloro-6-methylpyridine 1-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with methane monooxygenase, an enzyme involved in the oxidation of methane. This compound acts as an inhibitor of methane monooxygenase, thereby affecting the methane oxidation process . Additionally, it has been observed to interact with other enzymes involved in nitrogen metabolism, such as ammonia monooxygenase .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain bacterial populations by interfering with their metabolic processes . This compound also affects the expression of genes involved in methane oxidation and nitrogen metabolism, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as methane monooxygenase and ammonia monooxygenase by binding to their active sites, thereby preventing their normal function . This inhibition leads to a decrease in the oxidation of methane and ammonia, respectively. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions. At higher concentrations, it can undergo degradation, leading to a decrease in its inhibitory effects over time . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in microbial populations involved in methane and nitrogen metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has minimal impact on cellular processes. At higher doses, it can cause significant inhibition of enzyme activity and alterations in gene expression . Toxic effects have been observed at very high doses, including disruptions in metabolic processes and adverse effects on overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as methane monooxygenase and ammonia monooxygenase, affecting the oxidation of methane and ammonia . This compound also influences the metabolic flux of nitrogen compounds, leading to changes in metabolite levels . These interactions highlight its role in regulating key biochemical pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its inhibitory effects . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target enzymes and proteins, thereby modulating their activity and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-methylpyridine 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-chloro-6-methylpyridine using hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Higher-order N-oxides.
Reduction: 2-Chloro-6-methylpyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-6-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloro-5-methylpyridine 1-oxide
- 2-Chloro-3-methylpyridine 1-oxide
- 2-Chloro-4-methylpyridine 1-oxide
Comparison: 2-Chloro-6-methylpyridine 1-oxide is unique due to the position of the chlorine and methyl groups on the pyridine ring. This positioning affects its chemical reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
2-chloro-6-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSSVMGPTZYYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=CC=C1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404477 | |
| Record name | 2-chloro-6-methylpyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52313-59-4 | |
| Record name | 2-chloro-6-methylpyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
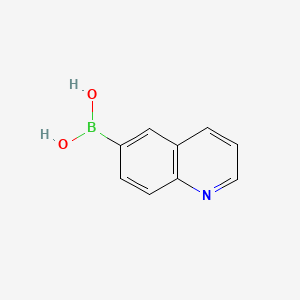
![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)


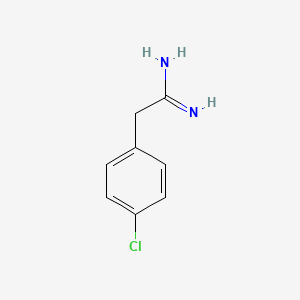
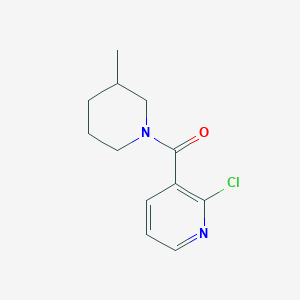
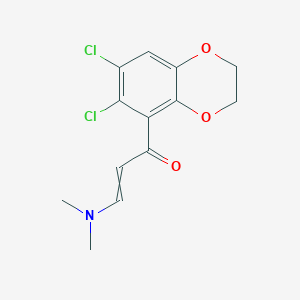


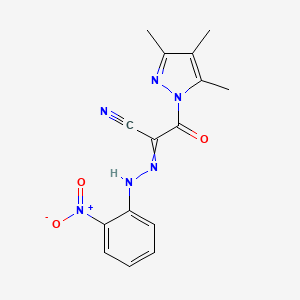


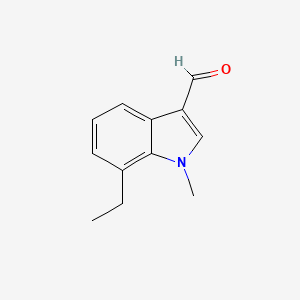
![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)
